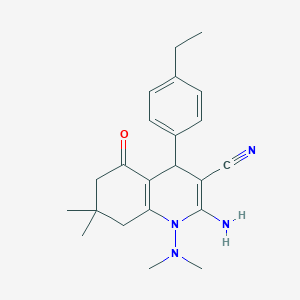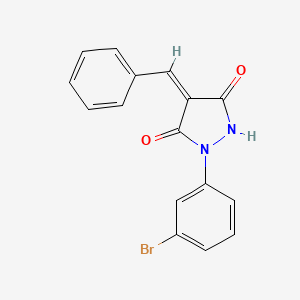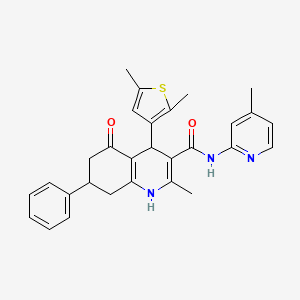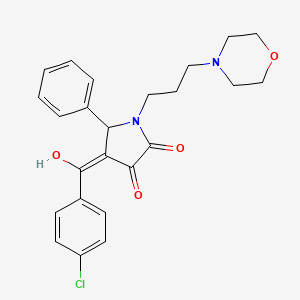![molecular formula C26H16N2O4 B11632186 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid CAS No. 37409-41-9](/img/structure/B11632186.png)
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to include various substituents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts, such as heterogeneous propylphosphonium tetrachloroindate ionic liquid, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinolinic acid: A dicarboxylic acid with a pyridine backbone, known for its neurotoxic effects.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Used as a ligand in catalytic reactions.
2-Pyrone-4,6-dicarboxylic acid: A building block for polymer-based materials.
Uniqueness
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
37409-41-9 |
|---|---|
Molecular Formula |
C26H16N2O4 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,8-diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)19-12-21(15-7-3-1-4-8-15)27-23-14-24-18(11-17(19)23)20(26(31)32)13-22(28-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32) |
InChI Key |
VYCRZDPZGXUPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)C(=CC(=N4)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(ethylsulfanyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11632118.png)
![3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632128.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632144.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632151.png)
![(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632156.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B11632162.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11632163.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632165.png)
![2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632170.png)
![4-tert-butyl-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11632181.png)
